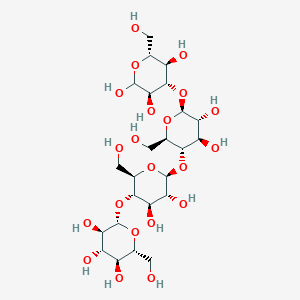

Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc

Description

Significance of Oligosaccharide Structures in Biological Systems

Oligosaccharides are fundamental to life, participating in a wide array of biological activities. amerigoscientific.com They are often attached to proteins and lipids, forming glycoconjugates that are abundant on cell surfaces and play crucial roles in cell-to-cell communication, signal transduction, and immune responses. frontiersin.orgnih.gov The specific sequence and linkage of the sugar units act as a form of molecular code, recognized by specific binding proteins called lectins. nih.gov

This recognition is vital for numerous processes:

Immune Response: The immune system uses oligosaccharides to differentiate between self and non-self cells. For instance, the ABO blood group antigens are oligosaccharides on the surface of red blood cells. nih.govnumberanalytics.com

Pathogen Recognition: Many viruses and bacteria exploit host cell surface oligosaccharides to initiate infection. nih.gov

Cell-Cell Interaction: Oligosaccharides are involved in cell adhesion and signaling, which are essential during embryonic development and for tissue homeostasis. frontiersin.orgsmolecule.com

Plant Defense: Fragments of plant cell wall polysaccharides, including oligosaccharides like the one in focus, can act as signaling molecules (Damage-Associated Molecular Patterns or DAMPs) that trigger defense responses against pathogens. frontiersin.org

The functional diversity of oligosaccharides is immense, with even subtle changes in their structure leading to significant differences in their biological roles. frontiersin.orgoup.com

Overview of Glucooligosaccharides and their Prevalence in Nature

Glucooligosaccharides are oligosaccharides composed exclusively of glucose units. researchgate.net They are derived from the breakdown of abundant natural polysaccharides such as cellulose (B213188), starch, and mixed-linkage β-glucans. mdpi.com These oligosaccharides are found in various natural sources, including cereals like barley and oats, mushrooms, and the cell walls of yeasts and fungi. wikipedia.orgsmolecule.com

The production of specific glucooligosaccharides often involves the enzymatic hydrolysis of these larger polysaccharides. mdpi.comworldscientific.com For example, enzymes can break down the mixed-linkage β-glucans found in cereal grains to release oligosaccharide fragments. dtu.dk Depending on their structure, these glucooligosaccharides can have various applications and biological effects. researchgate.net

Defining the Tetrasaccharide Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc: Structural Notation and Linkage Isomerism

The notation this compound precisely describes the structure of this tetrasaccharide:

Glc: Represents a glucose monosaccharide unit.

b (beta): Refers to the stereochemistry of the anomeric carbon involved in the glycosidic bond.

(1-4) and (1-3): These numbers indicate which carbon atoms of the adjacent glucose units are connected by the glycosidic bond.

Reading the notation from left to right, it describes a chain of four glucose units. The first two linkages are of the β(1-4) type, the same linkage found in cellulose. The third linkage is a β(1-3) bond, which introduces a "kink" or flexibility in the chain compared to a straight chain of only β(1-4) linkages. wikipedia.org This tetrasaccharide is specifically a mixed-linkage glucan oligosaccharide. frontiersin.org

Linkage Isomerism: The precise arrangement of glycosidic linkages is crucial, and even small changes create different molecules, known as linkage isomers, with distinct properties. For example, a trisaccharide of glucose can have several possible structures depending on the linkages. google.com The tetrasaccharide this compound is an isomer of other glucose tetrasaccharides like cellotetraose (B13520) and laminaritetraose.

| Interactive Data Table: Comparison of Glucose Tetrasaccharide Isomers |

| Compound Name |

| This compound |

| Cellotetraose |

| Laminaritetraose |

This structural variation is significant. While cellotetraose forms a rigid, linear chain characteristic of cellulose, the presence of the β(1-3) bond in this compound imparts different physical properties and makes it recognizable by specific enzymes and receptors that would not bind to cellotetraose. wikipedia.org

Structure

2D Structure

Properties

CAS No. |

58484-02-9 |

|---|---|

Molecular Formula |

C24H42O21 |

Molecular Weight |

666.6 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-3-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4,5,6-tetrahydroxyhexanal |

InChI |

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h2,6-25,27-39H,1,3-5H2/t6-,7+,8-,9-,10-,11-,12-,13+,14-,15-,16-,17-,18-,19-,20-,21-,22+,23+,24+/m1/s1 |

InChI Key |

KWSHSHAHTORTSY-OKNDTIKYSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O)O |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@H]([C@H](C=O)O)[C@@H]([C@@H](CO)O)O)CO)CO)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(C=O)O)C(C(CO)O)O)CO)CO)O)O)O)O |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization Methodologies for Glc B1 4 Glc B1 4 Glc B1 3 Glc

Advanced Spectroscopic Techniques for Glycan Structural Analysis

Spectroscopic methods are indispensable for the non-destructive analysis of oligosaccharide structures. nih.govresearchgate.net They provide detailed information on the atomic and molecular level, enabling the comprehensive elucidation of the glycan's architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage Determination and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the complete structural determination of oligosaccharides in solution. nih.govresearchgate.netslu.se A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign every proton (¹H) and carbon (¹³C) signal within the molecule, thereby confirming the identity, sequence, and linkage of the glucose residues.

For Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc, ¹H NMR spectra provide initial information through the anomeric proton signals (H-1), which typically resonate in a distinct region (around 4.4-4.8 ppm). The coupling constants (³J(H1,H2)) of these signals are indicative of the anomeric configuration; values around 8 Hz are characteristic of a β-configuration for glucose.

2D experiments are crucial for unambiguous assignments:

Correlation Spectroscopy (COSY): Establishes proton-proton couplings within each glucose ring, allowing for the tracing of the spin systems from H-1 to the other protons (H-2, H-3, etc.).

Total Correlation Spectroscopy (TOCSY): Extends the correlations from COSY to reveal all protons belonging to a single monosaccharide residue.

Heteronuclear Single Quantum Coherence (HSQC): Correlates each proton with its directly attached carbon atom, enabling the assignment of carbon signals based on the already assigned proton signals.

Heteronuclear Multiple Bond Correlation (HMBC): This is the key experiment for determining the glycosidic linkages. It detects long-range correlations (over 2-3 bonds) between a proton on one residue and a carbon on an adjacent residue. For example, a correlation between the anomeric proton (H-1) of one glucose unit and the C-4 of the next confirms a (1→4) linkage, while a correlation to C-3 confirms a (1→3) linkage.

The expected inter-residue HMBC correlations for this compound would be from H-1 of the second glucose unit to C-4 of the first, H-1 of the third unit to C-4 of the second, and H-1 of the fourth (non-reducing end) unit to C-3 of the third.

The following table summarizes typical ¹H and ¹³C chemical shifts for a mixed-linkage β-glucan tetrasaccharide. Actual values can vary slightly based on experimental conditions like solvent and temperature.

| Residue (from reducing end) | Linkage Type | H-1 (ppm) | C-1 (ppm) | C-3 (ppm) | C-4 (ppm) |

| Glc I (reducing end) | - | ~5.22 (α) / ~4.65 (β) | ~92.8 (α) / ~96.7 (β) | ~85.1 | ~70.8 |

| Glc II | β(1→3) | ~4.78 | ~103.5 | ~75.1 | ~79.9 |

| Glc III | β(1→4) | ~4.55 | ~103.7 | ~76.5 | ~79.9 |

| Glc IV (non-reducing end) | β(1→4) | ~4.52 | ~103.8 | ~76.7 | ~70.9 |

Data are illustrative and compiled from typical values for β-glucans.

Mass Spectrometry (MS) Approaches for Oligosaccharide Sequencing and Compositional Analysis

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of an oligosaccharide and to deduce its sequence through fragmentation analysis. helsinki.fi Soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to generate intact molecular ions of the oligosaccharide. For this compound (C₂₄H₄₂O₂₁), the expected monoisotopic mass of the neutral molecule is 666.22 g/mol . nih.gov

Tandem mass spectrometry (MS/MS) is employed for sequencing. The molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break at the glycosidic bonds. This fragmentation produces a series of B, C, Y, and Z ions, where cleavage occurs on either side of the glycosidic oxygen. The mass difference between consecutive Y-ions (or B-ions) corresponds to a single monosaccharide unit (162 Da for a hexose).

Critically, the fragmentation patterns can provide information about the linkage positions. It has been observed that (1→3) linkages are generally more stable than (1→4) linkages under CID conditions. This differential stability can lead to variations in the relative abundance of fragment ions, aiding in the localization of the β(1→3) bond within the chain. helsinki.fi For example, fragmentation may be favored at the β(1→4) linkages, leading to more intense ions corresponding to the cleavage of these bonds.

| Ion Type | Fragmentation Origin | Expected m/z for [M+Na]⁺ (689.2) |

| Y₃ | Cleavage of Glc(b1-4)-Glc | 527.1 |

| Y₂ | Cleavage of Glc(b1-4)-Glc | 365.1 |

| Y₁ | Cleavage of Glc(b1-3)-Glc | 203.0 |

| B₂ | Non-reducing end disaccharide | 347.1 |

| B₃ | Non-reducing end trisaccharide | 509.1 |

Note: The relative intensities of these fragments would be key to inferring the linkage sequence.

Infrared and Raman Spectroscopy in Glycan Research

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide a molecular fingerprint of the oligosaccharide and are sensitive to its structural features, including glycosidic linkages. nih.govresearchgate.net

FTIR Spectroscopy is a powerful tool for analyzing the anomeric configuration (α vs. β) and position of glycosidic bonds. nih.govnih.gov The spectra of glucans show characteristic absorption bands. A broad band in the 3600-3200 cm⁻¹ region corresponds to O-H stretching vibrations. The region between 1200 and 950 cm⁻¹ is particularly informative, containing signals from C-O-C stretching of the glycosidic bond. A characteristic band around 890 cm⁻¹ is typically assigned to the β-anomeric configuration in glucans. Differences in the fine structure of the spectrum in the fingerprint region (1500-700 cm⁻¹) can be used to distinguish between different types of linkages.

Raman Spectroscopy offers complementary information and is particularly useful for analyzing aqueous solutions. Specific bands in the Raman spectrum can be correlated with structural features. For instance, the region between 400-600 cm⁻¹ is sensitive to the skeletal vibrations of the pyranose ring and can be influenced by the type of glycosidic linkage. nih.govresearchgate.net While specific band assignments for this exact tetrasaccharide are not commonly published, analysis would involve comparison to reference spectra of known β-1,3- and β-1,4-linked glucans. researchgate.net

| Spectroscopic Technique | Wavenumber (cm⁻¹) | Assignment |

| FTIR | ~3350 | O-H stretching |

| FTIR | ~2920 | C-H stretching |

| FTIR | ~1155, 1078, 1045 | C-O, C-C stretching |

| FTIR / Raman | ~890 | β-glycosidic linkage C-H deformation |

| Raman | ~480 | Ring deformation, sensitive to C-4 substitution |

Chromatographic Separation Techniques for Oligosaccharide Purity and Analysis

Chromatographic methods are essential for isolating the oligosaccharide of interest from complex mixtures and for verifying its purity. These techniques separate molecules based on their physicochemical properties.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a premier technique for the high-resolution separation and quantification of carbohydrates without the need for derivatization. researchgate.netchromatographyonline.com The method takes advantage of the weak acidic nature of sugar hydroxyl groups. At high pH (typically >12), these hydroxyls become partially deprotonated, turning the neutral carbohydrate into a weak anion.

The anionic oligosaccharide is then passed through a strong anion-exchange column. Elution is achieved using an increasing concentration of a competing salt, such as sodium acetate, in a high pH eluent (e.g., sodium hydroxide). The separation is highly sensitive to the number and position of the hydroxyl groups, allowing for the effective separation of isomers, including those with different linkage positions. chromatographyonline.comyoutube.com Therefore, this compound would be expected to have a distinct retention time compared to its isomers, such as cellotetraose (B13520) (all β-1,4 linkages) or laminaritriose (all β-1,3 linkages).

The eluting carbohydrates are detected by Pulsed Amperometric Detection (PAD), where they are electrochemically oxidized at the surface of a gold electrode. youtube.com This detection method is highly sensitive and specific for carbohydrates.

Gas Chromatography-Mass Spectrometry (GC-MS) Following Derivatization for Monosaccharide Composition and Linkage Analysis

GC-MS is the classical and definitive method for determining monosaccharide composition and glycosidic linkage positions. uliege.benih.gov The analysis involves a multi-step derivatization process known as methylation analysis. nih.gov

Permethylation: All free hydroxyl groups on the tetrasaccharide are methylated (converted to -OCH₃ ethers).

Hydrolysis: The permethylated oligosaccharide is hydrolyzed, breaking the glycosidic bonds and yielding individual methylated monosaccharides. The hydroxyl groups that were previously involved in linkages are now exposed.

Reduction and Acetylation: The methylated monosaccharides are reduced to their corresponding alditols and then acetylated. This creates partially methylated alditol acetates (PMAAs).

These volatile PMAA derivatives are then separated by gas chromatography based on their boiling points and polarity, and identified by mass spectrometry based on their characteristic fragmentation patterns. Each type of linkage yields a unique PMAA.

For this compound, the following PMAAs would be expected:

| Original Position in Tetrasaccharide | Linkage Type | Resulting PMAA |

| Non-reducing terminal Glc | Terminal | 1,5-di-O-acetyl-2,3,4,6-tetra-O-methyl-D-glucitol |

| Internal Glc residues | (1→4)-linked | 1,4,5-tri-O-acetyl-2,3,6-tri-O-methyl-D-glucitol |

| Internal Glc residue | (1→3)-linked | 1,3,5-tri-O-acetyl-2,4,6-tri-O-methyl-D-glucitol |

| Reducing terminal Glc | (1→)-linked | 1,3,4,5-tetra-O-acetyl-2,6-di-O-methyl-D-glucitol* |

The derivative from the reducing end can be more complex and its identification confirms the location of the reducing terminus. The identification and quantification of these specific derivatives confirm the presence of terminal, 1→4 linked, and 1→3 linked glucose units in the correct ratios (1:2:1).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Structural Elucidation

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful technique for the detailed structural analysis of oligosaccharides like this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis and fragmentation capabilities of tandem mass spectrometry to provide information on molecular weight, sequence, and glycosidic linkage positions.

In a typical LC-MS/MS workflow, the tetrasaccharide is first separated from other components in a mixture using a suitable LC column, often a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar molecules like carbohydrates. Following separation, the molecule is ionized, commonly through electrospray ionization (ESI), and the mass of the intact molecule is determined. For this compound, the expected mass can be calculated based on its chemical formula, C24H42O21. nih.gov

Subsequent tandem mass spectrometry (MS/MS) involves the selection of the parent ion and its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide detailed structural information. The fragmentation of oligosaccharides typically occurs at the glycosidic bonds (glycosidic cleavage) and, to a lesser extent, within the sugar rings (cross-ring cleavage). The nomenclature for these fragments, as established by Domon and Costello, designates fragments containing the non-reducing end as B and Y ions, and fragments containing the reducing end as C and Z ions, depending on the bond that is cleaved.

The fragmentation pattern of this compound is influenced by the different types of glycosidic linkages present. Studies on β-glucan oligosaccharides have shown that the fragmentation can be diagnostic for the linkage type. For instance, in negative ion mode, cross-ring cleavage fragments are more readily observed for β(1-4) linkages compared to β(1-3) linkages. frontiersin.org This difference in fragmentation behavior can be instrumental in confirming the sequence and linkage positions within the tetrasaccharide. The analysis of fragmentation patterns allows for the differentiation of isomeric structures, which is a significant challenge in carbohydrate analysis. rsc.orghelsinki.fi

Below is a hypothetical data table illustrating the expected major fragment ions from the MS/MS analysis of this compound in positive ion mode.

| Ion Type | Cleavage Site | Resulting Structure | Predicted m/z [M+Na]+ |

| Y1 | Glc(b1-3)Glc | Glc | 203.05 |

| Y2 | Glc(b1-4)Glc | Glc(b1-3)Glc | 365.11 |

| Y3 | Glc(b1-4)Glc | Glc(b1-4)Glc(b1-3)Glc | 527.16 |

| B1 | Non-reducing end | Glc | 185.04 |

| B2 | Glc(b1-4)Glc | Glc(b1-4)Glc | 347.10 |

| B3 | Glc(b1-4)Glc | Glc(b1-4)Glc(b1-4)Glc | 509.15 |

Computational and Theoretical Approaches to this compound Conformation and Dynamics

Computational and theoretical methods provide invaluable insights into the three-dimensional structure and dynamic behavior of oligosaccharides, which are often flexible molecules. These approaches complement experimental data and help to build a more complete picture of the molecule's properties.

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can reveal the flexibility of the glycosidic linkages and the preferred conformational states of the molecule in solution. The conformation of a glycosidic linkage is primarily described by two torsion angles, phi (φ) and psi (ψ). acs.orgnih.gov

The flexibility of the β(1-4) and β(1-3) linkages in the tetrasaccharide will differ due to the different substitution patterns on the glucose rings. MD simulations can map the potential energy surface of these linkages, identifying low-energy conformations that the molecule is likely to adopt. These simulations take into account the force fields that describe the interactions between atoms, as well as the effects of the solvent environment. The accuracy of these simulations is highly dependent on the quality of the force field used. nih.gov By analyzing the trajectories from MD simulations, it is possible to determine the relative populations of different conformers and the dynamics of transitions between them.

The table below summarizes the typical torsion angles for β(1-4) and β(1-3) glycosidic linkages as might be determined from MD simulations.

| Glycosidic Linkage | Torsion Angle | Typical Range (degrees) |

| β(1-4) | φ (H1-C1-O4-C4) | 40 to 60 |

| ψ (C1-O4-C4-C5) | -10 to 10 | |

| β(1-3) | φ (H1-C1-O3-C3) | 30 to 50 |

| ψ (C1-O3-C3-C4) | 0 to 20 |

Quantum mechanical (QM) calculations offer a higher level of theory compared to the classical mechanics-based force fields used in MD simulations. QM methods can be used to calculate the conformational energy landscapes of the glycosidic linkages with greater accuracy. nih.govrsc.org These calculations can be computationally expensive, so they are often performed on smaller fragments of the molecule, such as the constituent disaccharides (cellobiose for β(1-4) and laminaribiose (B1201645) for β(1-3)).

By systematically rotating the glycosidic torsion angles (φ and ψ) and calculating the energy at each point, a detailed energy map, often referred to as a Ramachandran plot for carbohydrates, can be generated. This map reveals the low-energy regions corresponding to stable conformers and the energy barriers between them. researchgate.net The results from QM calculations can be used to validate and refine the force fields used in MD simulations, leading to more accurate models of the oligosaccharide's dynamic behavior. acs.orgnih.gov

The following table provides a hypothetical summary of the relative energies of different conformers for the glycosidic linkages in this compound, as might be determined from QM calculations.

| Glycosidic Linkage | Conformer | Relative Energy (kcal/mol) |

| β(1-4) | Global Minimum | 0.0 |

| Secondary Minimum 1 | 1.5 - 2.5 | |

| Secondary Minimum 2 | 3.0 - 4.0 | |

| β(1-3) | Global Minimum | 0.0 |

| Secondary Minimum 1 | 2.0 - 3.5 |

Synthetic Methodologies for Glc B1 4 Glc B1 4 Glc B1 3 Glc and Its Structural Analogues

Chemoenzymatic Synthesis Strategies for Oligosaccharides

Chemoenzymatic strategies are powerful tools in carbohydrate synthesis, merging the flexibility of chemical methods with the unparalleled specificity of enzymes. This combination allows for the efficient construction of complex glycan structures that are often difficult to assemble through purely chemical routes.

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a monosaccharide from an activated sugar donor to an acceptor molecule, forming glycosidic bonds with high precision. jscimedcentral.com Their inherent ability to control both the stereochemistry (α or β) and the position of the new linkage makes them ideal for synthesizing complex oligosaccharides like the target tetrasaccharide.

The biosynthesis of mixed-linkage (1→3),(1→4)-β-D-glucans is a key process in the cell wall formation of grasses and cereals. nih.govwikipedia.org The enzymes responsible belong to the Cellulose (B213188) Synthase-Like (CSL) gene superfamily, specifically the CSLF and CSLH families, which are members of the GT2 family of glycosyltransferases. jscimedcentral.comfrontiersin.org

Research has demonstrated that a single enzyme, such as the barley CslF6, is sufficient to synthesize high-molecular-weight (1,3;1,4)-β-glucan. nih.gov These enzymes catalyze the formation of a polymer consisting of cellotriosyl (Glc(b1-4)Glc(b1-4)Glc) and cellotetraosyl (Glc(b1-4)Glc(b1-4)Glc(b1-4)Glc) units joined by single β-1,3-linkages. nih.govnih.gov The mechanism involves the processive addition of glucose units from a UDP-glucose donor, with the enzyme intrinsically controlling the periodic insertion of a β-1,3-linkage among the predominant β-1,4-linkages. nih.gov The ratio of cellotriose (B13521) to cellotetraose (B13520) units, and thus the frequency of β-1,3-linkages, can be influenced by factors such as the concentration of the UDP-glucose substrate. nih.gov

In a chemoenzymatic context, these specific glycosyltransferases could be used to extend a chemically synthesized acceptor. For instance, a glucose acceptor could be elongated with a cellotriose unit using an engineered enzyme system to create the Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc structure.

Another relevant enzymatic approach involves phosphorylases. While cellodextrin phosphorylases tend to rapidly elongate chains, engineered variants of cellobiose (B7769950) phosphorylase have been developed for the defined synthesis of cellotriose. nih.govnih.gov An optimized variant was shown to convert cellobiose into cellotriose with a molar yield of 73%, achieving a product purity of 82% within the soluble cellodextrin mixture. nih.govugent.be Such highly pure cellotriose can serve as a crucial building block (a glycosyl donor or acceptor) for subsequent enzymatic or chemical steps to synthesize the target tetrasaccharide.

Table 1: Key Enzymes in the Synthesis of Mixed-Linkage β-Glucans

| Enzyme Family | Specific Enzyme Example | Function | Linkage Type Formed |

|---|---|---|---|

| Glycosyltransferase (GT2) | Barley CslF6 | Polymerizes UDP-glucose into long-chain β-glucans | β-1,4 and β-1,3 |

| Glycosyltransferase (GT2) | Fungal Tft1 (A. fumigatus) | Putative mixed-linkage glucan synthase | β-1,3 and β-1,4 |

Combinatorial chemoenzymatic synthesis aims to generate libraries of structurally diverse oligosaccharides for applications in glycobiology and materials science. This is often achieved using one-pot, multi-enzyme systems where several enzymatic reactions occur sequentially in a single vessel. This approach streamlines the synthesis process by eliminating the need for intermediate purification steps, saving time and resources.

While specific combinatorial syntheses for libraries centered on the this compound backbone are not extensively documented, the principles are well-established. A theoretical combinatorial approach could involve:

Varying Acceptor Molecules: Using a core enzyme system, such as a mixed-linkage glucan synthase, with a range of different chemically modified glucose or cellobiose acceptors to generate analogues with modifications at the reducing end.

Competing Glycosyltransferases: Introducing a cocktail of glycosyltransferases with different specificities (e.g., a β-1,3-glucan synthase and a β-1,4-glucan synthase) and carefully controlling reaction conditions to produce a mixture of products with varied linkage distributions.

Use of Glycosynthases: Employing glycosynthases, which are engineered glycosidases that can only synthesize and not hydrolyze glycosidic bonds, with a variety of activated sugar donors and acceptors. This allows for the high-yield production of oligosaccharides. mdpi.comnih.gov

These strategies, which combine chemical synthesis of precursors with multi-enzyme one-pot reactions, offer a pathway to rapidly generate a collection of structural analogues of the target tetrasaccharide for functional screening.

Chemical Synthesis Routes for Glucooligosaccharides

Purely chemical synthesis provides access to any oligosaccharide structure, including non-natural analogues, but requires a sophisticated and often lengthy process of protecting group manipulations to differentiate the numerous hydroxyl groups on each monosaccharide unit.

The stereoselective formation of glycosidic bonds is a central challenge in carbohydrate chemistry. The construction of β-glucosidic linkages is particularly demanding. The outcome of a glycosylation reaction is influenced by many factors, including the protecting groups on the glycosyl donor, the reactivity of the glycosyl acceptor, the solvent, and the reaction conditions.

To favor the formation of a β-linkage (a 1,2-trans linkage in glucose), a common and highly effective strategy is the use of a "participating" protecting group at the C-2 position of the glycosyl donor. Acyl-type protecting groups, such as acetyl (Ac) or benzoyl (Bz), are typically used for this purpose. During the reaction, the C-2 acyl group forms a cyclic oxonium ion intermediate that blocks the α-face of the sugar ring, forcing the incoming glycosyl acceptor to attack from the β-face, thus ensuring the formation of the 1,2-trans product. nih.gov

Synthesizing a mixed-linkage oligosaccharide like this compound would involve a stepwise assembly of monosaccharide or disaccharide building blocks. For example, a cellobiose donor (containing a β-1,4 linkage) could be coupled to a glucose acceptor to form a trisaccharide. The key is to have the appropriate hydroxyl group on the acceptor (either C-3 or C-4) available for glycosylation while all others are masked.

Protecting groups are essential for directing the course of an oligosaccharide synthesis. universiteitleiden.nlwiley-vch.de Because each glucose unit has five hydroxyl groups of similar reactivity, a precise strategy is needed to mask all but the one intended to react. wiley-vch.deresearchgate.net

A potential synthetic strategy for this compound would require orthogonally protected building blocks. Orthogonal protecting groups are those that can be removed under specific conditions without affecting other protecting groups in the molecule.

Table 2: Common Protecting Groups in Carbohydrate Synthesis

| Protecting Group | Abbreviation | Type | Cleavage Conditions |

|---|---|---|---|

| Benzyl ether | Bn | Permanent/Semi-permanent | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| Acetyl ester | Ac | Temporary/Participating | Basic conditions (e.g., NaOMe in MeOH) |

| Benzoyl ester | Bz | Permanent/Participating | Harsher basic conditions |

| p-Methoxybenzyl ether | PMB | Semi-permanent | Oxidative cleavage (e.g., DDQ, CAN) |

| Silyl ethers (e.g., TBDMS) | TBDMS | Temporary | Fluoride source (e.g., TBAF) |

To synthesize the target tetrasaccharide, one might design a linear synthesis as follows:

Prepare Building Block A: A glucose derivative where the 3-OH is free, but the 1, 2, 4, and 6 positions are protected. The C-2 position would have a participating group (e.g., benzoyl) to ensure β-glycosylation.

Prepare Building Block B: A cellobiose (Glc(b1-4)Glc) derivative activated as a glycosyl donor, with a participating group at C-2' and all other hydroxyls protected except for the anomeric position.

First Glycosylation: Couple donor B with acceptor A to form the trisaccharide intermediate Glc(b1-4)Glc(b1-4)Glc with the crucial β-1,3 linkage.

Modification: Selectively deprotect the 4-OH group of the non-reducing end of the new trisaccharide.

Second Glycosylation: Couple the modified trisaccharide with another activated glucose donor to form the final β-1,4 linkage.

Global Deprotection: Remove all remaining protecting groups to yield the final product.

This multi-step process is complex and requires careful planning and execution to achieve a reasonable yield.

Biotechnological Production and Fermentation of Glucooligosaccharides

Biotechnological production through fermentation offers a promising route for the large-scale and sustainable synthesis of oligosaccharides. This approach leverages the natural metabolic pathways of microorganisms like bacteria, yeast, and fungi to produce desired carbohydrate structures.

While direct fermentation of the specific tetrasaccharide this compound is not established, microorganisms are known to produce a wide variety of β-glucans. nih.gov For example:

Yeast (e.g., Saccharomyces cerevisiae) : The cell walls are a major source of β-1,3/1,6-glucans. mdpi.com

Fungi (e.g., Aspergillus oryzae) : Can be potent producers of β-glucans through submerged fermentation, with one study reporting a yield of 13.97%. nih.gov

Bacteria (e.g., Bacillus natto, Xanthomonas campestris) : Also capable of producing various β-glucans. nih.gov

Algae (e.g., Laminaria sp.) : A rich natural source of laminarin, a β-1,3-glucan with some β-1,6 branches. nih.govmdpi.com

The production of mixed-linkage (1→3),(1→4)-β-glucans is primarily associated with plants, but the identification of homologous synthase genes in fungi like Aspergillus fumigatus suggests that microbial fermentation could be a viable strategy. plos.org Future work could involve metabolic engineering of a suitable microbial host, such as E. coli or S. cerevisiae, by introducing the specific glycosyltransferase genes (like CslF6) responsible for mixed-linkage β-glucan synthesis. By controlling the fermentation conditions and potentially co-expressing specific hydrolases to control the polymer length, it may be possible to optimize the production of specific oligosaccharides like the target tetrasaccharide.

Furthermore, in vitro fermentation studies using human fecal microbiota show that different types of β-glucans are metabolized at different rates, producing short-chain fatty acids. mdpi.comoup.com Barley β-glucan, which has a mixed-linkage structure, was shown to favor propionic acid production, highlighting the structure-dependent functional properties of these molecules. mdpi.com

Biological Roles and Molecular Mechanisms of Glc B1 4 Glc B1 4 Glc B1 3 Glc in Non Clinical Contexts

Glycan-Mediated Cell-Cell Communication and Recognition Processes

Glycans, such as Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc, play a crucial role in mediating the complex communication and recognition events between cells. These interactions are fundamental for maintaining tissue homeostasis and initiating immune responses. The specific structure of these oligosaccharides allows them to be recognized by a variety of cellular receptors, thereby initiating intracellular signaling cascades.

Interaction with Glycan-Binding Proteins (Lectins) and their Receptors

The biological activities of β-glucans are initiated by their interaction with specific pattern recognition receptors (PRRs) on the surface of various immune cells frontiersin.org. These glycan-binding proteins, or lectins, recognize the distinct structural motifs of β-glucans, leading to cellular activation.

Key receptors involved in β-glucan recognition include:

Dectin-1: A primary receptor for β-glucans, Dectin-1 is a C-type lectin receptor predominantly expressed on myeloid cells such as macrophages, dendritic cells, and neutrophils nih.govmdpi.cominvivogen.com. It specifically recognizes the β-(1,3)-glucan backbone invivogen.comnih.gov. The binding of β-glucans to Dectin-1 is crucial for initiating antifungal innate immunity and can trigger cellular responses like phagocytosis and cytokine production nih.govnih.gov. Studies have identified a specific amino acid sequence (Trp221-Ile222-His223 in mice) within the carbohydrate recognition domain of Dectin-1 as being critical for this interaction nih.gov. While Dectin-1 has a high affinity for larger polymers, it has been shown to bind weakly to smaller oligosaccharides mdpi.com.

Complement Receptor 3 (CR3): Also known as Mac-1 or CD11b/CD18, CR3 is an integrin receptor found on a wide range of immune cells, including neutrophils, monocytes, macrophages, and natural killer (NK) cells nih.govmdpi.com. CR3 possesses a distinct lectin site that can bind to soluble β-glucans frontiersin.orgnih.gov. This interaction primes the receptor, enhancing its capacity to mediate the cytotoxicity of target cells that are opsonized with the complement component iC3b frontiersin.orgnih.gov.

Other Receptors: Additional receptors such as selected scavenger receptors and the glycolipid lactosylceramide (B164483) (LacCer) have also been implicated in β-glucan recognition frontiersin.orgnih.gov. LacCer, present on the surface of neutrophils, can bind β-glucans and activate intracellular signaling pathways researchgate.net.

Table 1: Interaction of β-Glucans with Key Glycan-Binding Receptors

| Receptor Name | Alternative Names | Primary Cell Types | Ligand Specificity | Key Downstream Effect |

|---|---|---|---|---|

| Dectin-1 | CLEC7A | Macrophages, Dendritic Cells, Neutrophils | β-(1,3) and β-(1,6) glucans invivogen.comnih.gov | Phagocytosis, Cytokine Production nih.govfrontiersin.org |

| Complement Receptor 3 | CR3, Mac-1, CD11b/CD18 | Neutrophils, Macrophages, NK Cells | Soluble β-glucans | Priming for cytotoxicity frontiersin.orgnih.gov |

| Lactosylceramide | LacCer | Neutrophils | β-glucans | Activation of Syk/PI3K signaling researchgate.net |

Modulation of Cellular Adhesion and Signaling Pathways

The binding of β-glucans to their cognate receptors triggers a variety of intracellular signaling pathways that modulate cellular functions, including adhesion and activation.

Upon binding to β-glucans, Dectin-1 initiates a signaling cascade through an immunoreceptor tyrosine-based activation (ITAM)-like motif in its cytoplasmic tail nih.gov. This leads to the recruitment and activation of the spleen tyrosine kinase (Syk), which in turn activates downstream pathways like the NF-κB and MAPK pathways mdpi.comresearchgate.net. These events culminate in cellular responses such as the production of reactive oxygen species (ROS), phagocytosis of pathogenic particles, and the secretion of proinflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, and IL-12 nih.govresearchgate.net.

Similarly, the interaction of soluble β-glucans with CR3 on neutrophils and NK cells primes these cells for enhanced cytotoxic activity. This priming process involves tyrosine kinases and results in a conformational change in the CR3 receptor, enabling it to effectively target iC3b-opsonized cells, such as tumor cells frontiersin.orgnih.gov. In the context of microorganisms, bacterial β-glucans can function as exopolysaccharides that mediate cell adhesion, a critical step in the formation of biofilms mdpi.com. For instance, certain bacterial β-glucans have been demonstrated to enhance the adhesion of the producing bacteria to intestinal epithelial cells in vitro sergas.gal.

Table 2: Key Cellular Signaling Pathways Modulated by β-Glucans

| Signaling Pathway | Activating Receptor(s) | Key Molecules Involved | Cellular Outcome |

|---|---|---|---|

| Dectin-1/Syk Pathway | Dectin-1 | Syk, CARD9, NF-κB, MAPKs mdpi.comresearchgate.net | Phagocytosis, ROS production, Cytokine secretion nih.govfrontiersin.orgnih.gov |

| CR3 Priming Pathway | Complement Receptor 3 (CR3) | Tyrosine kinases nih.gov | Enhanced cytotoxicity against iC3b-opsonized targets nih.gov |

Role in Host-Microbe Interactions (excluding clinical studies)

Glucooligosaccharides like this compound are pivotal in the complex interplay between hosts and their resident or invading microbes. They can influence microbial colonization and act as defensive molecules against pathogens.

Influence on Microbial Adhesion and Colonization Mechanisms

Bacterial exopolysaccharides, including β-glucans, are known to play a role in microbial survival and colonization mdpi.comsergas.gal. These molecules can facilitate the adhesion of bacteria to host tissues or other surfaces, which is a foundational step for establishing colonization and forming biofilms mdpi.com. Studies have shown that the endogenous production of β-glucan by certain probiotic bacteria can enhance their adherence to the intestinal mucosa nih.gov. Specifically, β-glucan-producing strains of Pediococcus have demonstrated a greater capacity to adhere to colon epithelial cells compared to non-producing counterparts nih.gov. This enhanced adhesion can improve the persistence and beneficial effects of probiotic organisms in the gut. Furthermore, some fungi secrete β-glucan-binding lectins that modify the fungal cell wall, potentially aiding in the colonization and invasion of host tissues researchgate.net.

Decoy Receptor Functions Against Pathogens

Oligosaccharides can function as soluble decoy receptors, a mechanism that helps protect the host from pathogenic infection. Many pathogens initiate infection by using their own surface lectins to bind to specific glycan structures on the surface of host cells nih.gov. Soluble oligosaccharides present in the host's local environment can competitively bind to these microbial lectins. This action effectively blocks the pathogens from attaching to the host cells, thereby preventing infection. While this mechanism is well-documented for human milk oligosaccharides (HMOs), the principle applies to other oligosaccharides as well nih.gov. By mimicking the glycan structures on host cell surfaces, molecules like this compound could potentially serve as decoy receptors, neutralizing pathogens before they can adhere to and invade host tissues.

Immunomodulatory Activities of Glucooligosaccharides in Non-Clinical Models

Glucooligosaccharides, including various forms of β-glucans, are recognized as potent "biological response modifiers" due to their ability to modulate the immune system nih.gov. These effects can be exerted either directly, by interacting with immune cells, or indirectly, through their influence on the gut microbiota nih.govnih.gov.

In non-clinical models, β-glucans have been shown to directly activate a wide array of immune cells. As PAMPs, they are recognized by PRRs on innate immune cells, which triggers a host defense response frontiersin.orgnih.gov. This activation leads to enhanced phagocytic capabilities, the production of ROS for microbial killing, and the release of a spectrum of cytokines and chemokines that orchestrate a broader immune response nih.govresearchgate.net. For example, in vitro studies using a chicken macrophage cell line demonstrated that exposure to β-glucans significantly increased the expression of immune-related genes (such as those for TNFα, IL-6, and IL-8) and boosted phagocytic activity researchgate.net. Furthermore, β-glucans can activate the complement system and promote T-cell responses, such as Th1 and Th17 immunity, which are critical for clearing pathogens researchgate.netnih.gov.

Indirectly, non-digestible oligosaccharides function as prebiotics. They pass through the upper gastrointestinal tract to the colon, where they are fermented by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli healthline.comnih.gov. This selective stimulation of beneficial microbes can improve gut health and, consequently, systemic immunity researchgate.net. The fermentation process also yields short-chain fatty acids (SCFAs), which have their own immunomodulatory properties, contributing to the maintenance of intestinal homeostasis and the regulation of inflammatory responses healthline.comnih.gov.

Table 3: Examples of Immunomodulatory Activities of Glucooligosaccharides in Non-Clinical Models

| Model System | Glucooligosaccharide Source | Observed Immunomodulatory Effect | Key Mediators |

|---|---|---|---|

| Chicken Macrophage Cell Line (HD-11) | Algae and Mushrooms | Increased expression of immune genes; enhanced phagocytosis and nitric oxide release researchgate.net | TNFα, IL-4, IL-6, IL-8, IL-10, iNOS2 researchgate.net |

| Mouse Splenic Lymphocytes | Fructo-oligosaccharides (FOS) and Galacto-oligosaccharides (GOS) | Regulation of Th1/Th2 balance sciopen.com | Cytokine production |

| Suckling Rats | 2'-Fucosyllactose (an HMO) | Increased plasma IgG and IgA; more T cell subsets in mesenteric lymph nodes nih.gov | Immunoglobulins, T cells |

Activation of Innate Immune Cells (e.g., Macrophages, Dendritic Cells, T cells)

β-glucans are recognized as potent immunomodulators that can activate various components of the innate immune system. The interaction of β-glucans with immune cells is primarily mediated by pattern recognition receptors (PRRs) on the cell surface, such as Dectin-1, complement receptor 3 (CR3), and Toll-like receptors (TLRs). These receptors recognize the specific molecular patterns of β-glucans, initiating a signaling cascade that leads to cellular activation.

The structure of a β-glucan, including its linkage type, degree of branching, and molecular weight, significantly influences its ability to activate immune cells. For instance, β-glucans with a β-(1→3)-D-glucan backbone are known to be strong inducers of immune responses. While this compound is a small oligosaccharide, its β-(1→3) linkage provides a potential site for recognition by immune receptors.

Research on mixed-linkage β-1,3/1,4-glucan oligosaccharides has demonstrated their ability to elicit immune responses. Although much of this research has been conducted in plant models, it establishes the principle that such mixed-linkage structures can be recognized as signaling molecules. In mammalian systems, the activation of macrophages by β-glucans leads to enhanced phagocytosis and the production of reactive oxygen species, contributing to their antimicrobial activity. The activation of dendritic cells by β-glucans can, in turn, influence the adaptive immune response by promoting the differentiation of T cells.

Induction of Cytokine and Chemokine Production

A key outcome of immune cell activation by β-glucans is the production and secretion of a variety of cytokines and chemokines. These signaling molecules are crucial for orchestrating an effective immune response by recruiting other immune cells to the site of stimulation and modulating their functions.

Upon recognition of β-glucans, macrophages are stimulated to produce pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and interleukin-6 (IL-6), as well as various chemokines. The specific profile of cytokines and chemokines induced can depend on the structural characteristics of the β-glucan. For example, the degree of branching and the molecular weight of the β-glucan can influence the magnitude and type of cytokine response.

While direct evidence for this compound is unavailable, it is plausible that this oligosaccharide could contribute to the induction of cytokine and chemokine production, albeit potentially to a lesser extent than larger, more complex β-glucans. The presence of the β-(1→3) linkage is a key structural feature that could enable it to interact with immune receptors and trigger downstream signaling pathways leading to cytokine gene expression.

Regulation of Gene Expression in Immune Responses

The activation of innate immune cells and the subsequent production of cytokines and chemokines are underpinned by complex changes in gene expression. The interaction of β-glucans with their receptors on immune cells initiates intracellular signaling cascades that culminate in the activation of transcription factors, such as NF-κB and AP-1. These transcription factors then bind to specific DNA sequences in the promoter regions of target genes, leading to the upregulation of genes involved in the immune response.

Studies on mixed-linkage β-1,3/1,4-glucan oligosaccharides in the plant Arabidopsis thaliana have shown the transcriptional up-regulation of defense-related genes, such as WRKY33 and WRKY53. This demonstrates that oligosaccharides with this type of mixed linkage can be perceived by cellular systems and can trigger changes in gene expression. In mammalian immune cells, the signaling pathways activated by β-glucans lead to the expression of a wide array of genes, including those encoding cytokines, chemokines, cell surface receptors, and enzymes involved in inflammatory processes.

The specific gene expression profile induced by this compound would likely depend on its ability to effectively engage with PRRs and the specific signaling pathways that are subsequently activated.

Structural Determinants Governing the Biological Activity of Glucooligosaccharides

The biological activity of glucooligosaccharides, including their immunomodulatory properties, is intricately linked to their structural features. Several key determinants have been identified that govern the potency and nature of their effects on the immune system.

Key Structural Features Influencing Bioactivity:

| Structural Determinant | Influence on Biological Activity |

| Glycosidic Linkage | The type of linkage (e.g., β-1,3, β-1,4, β-1,6) is critical for recognition by immune receptors. β-(1→3) linkages are particularly important for binding to Dectin-1. |

| Molecular Weight | Higher molecular weight β-glucans are generally more potent immunomodulators than their low molecular weight counterparts. |

| Degree of Branching | The presence and frequency of side chains can enhance biological activity. A higher degree of branching is often associated with greater immunomodulatory effects. |

| Conformation | The three-dimensional shape, such as a triple helix or random coil, can influence how the molecule interacts with its receptors. |

| Solubility | The solubility of a glucooligosaccharide can affect its bioavailability and interaction with immune cells. |

For the specific compound this compound, its small size and lack of branching suggest that its immunomodulatory activity may be less potent compared to larger, branched β-glucans. However, the presence of the β-(1→3) linkage is a crucial feature that could allow it to be recognized by immune cells and elicit a biological response. The linear nature and mixed-linkage system contribute to its unique three-dimensional structure, which would ultimately determine its affinity for and ability to activate pattern recognition receptors. Further research is necessary to fully elucidate the specific immunological activities of this particular tetrasaccharide.

Enzymatic Degradation and Metabolic Fate of Glc B1 4 Glc B1 4 Glc B1 3 Glc

Glycoside Hydrolases and Their Specificity Towards β(1-4) and β(1-3) Glucosidic Linkages

The enzymatic breakdown of Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc is carried out by Glycoside Hydrolases (GHs), a broad class of enzymes that catalyze the hydrolysis of glycosidic bonds. nih.gov The degradation of this specific oligosaccharide requires enzymes with activity towards both β(1-4) and β(1-3) linkages. The key enzymes involved are β-glucanases, which perform the initial cleavage of the oligosaccharide into smaller units, and β-glucosidases, which complete the hydrolysis to monosaccharides. mdpi.com

Enzymes that hydrolyze β-glucans are categorized based on their mode of action (endo- or exo-) and the specific type of linkage they cleave. nih.govnih.gov Endo-acting enzymes cleave internal bonds within the polysaccharide chain, while exo-acting enzymes remove sugar units from the non-reducing end. nih.gov The degradation of mixed-linkage glucans involves specialized enzymes, often called licheninases or β-1,3-1,4-glucanases, which specifically recognize and cleave the β-1,4-glycosidic linkage adjacent to a β-1,3-linked glucose residue. researchgate.netacs.org

The enzymes responsible for the breakdown of mixed-linkage β-glucans are classified into various Glycoside Hydrolase (GH) families based on amino acid sequence similarity. nih.govresearchgate.net

β-Glucanases (Licheninases) : These are the primary enzymes for the initial breakdown of larger mixed-linkage glucans and their resulting oligosaccharides. They are typically endo-hydrolases that specifically cleave the β(1-4) linkage that follows a β(1-3) linkage. acs.org This action breaks down the parent polysaccharide into smaller oligosaccharides, such as the trisaccharide cellotriose (B13521) and the disaccharide cellobiose (B7769950). Enzymes with this specificity are found in several GH families, most notably GH16 and GH17. researchgate.netacs.org Some β-1,3-glucanases (EC 3.2.1.39) and less specific endo-1,3(4)-β-glucanases (EC 3.2.1.6) can also hydrolyze β-1,3 and, in some cases, β-1,4 bonds. nih.gov

β-Glucosidases (EC 3.2.1.21) : After the initial breakdown by β-glucanases, β-glucosidases complete the degradation process. These enzymes are typically exo-acting and hydrolyze the terminal, non-reducing β-D-glucosyl residues from smaller oligosaccharides like cellobiose and cellotriose, releasing glucose. mdpi.comwikipedia.org This step is crucial as it provides the simple sugar that can be readily used by cells for energy. β-glucosidases are found in numerous GH families, including GH1, GH3, GH5, GH9, and GH30. nih.govresearchgate.net Their action relieves the potential feedback inhibition that oligosaccharides can exert on cellulases and other glucanases. nih.gov

| Enzyme Class | EC Number | Typical Action | Relevant GH Families | Primary Substrates | Key Products |

|---|---|---|---|---|---|

| β-1,3-1,4-Glucanase (Licheninase) | 3.2.1.73 | Endo-hydrolysis of β-1,4-linkages adjacent to β-1,3-linkages | GH16, GH17 | Mixed-linkage β-glucans | Oligosaccharides (e.g., cellotriose, cellobiose) |

| Endo-β-1,3(4)-glucanase | 3.2.1.6 | Endo-hydrolysis of β-1,3 or β-1,4-linkages | GH5, GH7, GH12 | β-1,3-glucans, Mixed-linkage β-glucans | Oligosaccharides |

| β-Glucosidase | 3.2.1.21 | Exo-hydrolysis of terminal β-D-glucosyl residues | GH1, GH3, GH5 | Cellobiose, Cellotriose, other short β-oligosaccharides | Glucose |

Glycoside hydrolases employ one of two primary stereochemical mechanisms for catalysis: a retaining mechanism or an inverting mechanism. Both mechanisms involve two key carboxylic acid residues at the active site: a general acid and a nucleophile/base. nih.gov

Retaining Mechanism : This is a two-step, double-displacement reaction. In the first step, one carboxylate residue acts as a nucleophile, attacking the anomeric carbon and forming a covalent glycosyl-enzyme intermediate. The other carboxylate residue acts as a general acid, protonating the glycosidic oxygen to facilitate the departure of the aglycone (the rest of the sugar chain). In the second step, a water molecule, activated by the second carboxylate now acting as a general base, attacks the anomeric carbon of the intermediate, hydrolyzing it and releasing the sugar with a net retention of the anomeric configuration. β-glucosidases in families GH1 and GH3 typically use this mechanism. mdpi.com

Inverting Mechanism : This is a single-step, single-displacement reaction. The two active site carboxylates are positioned further apart than in retaining enzymes. One residue acts as a general base, activating a water molecule to directly attack the anomeric carbon. Simultaneously, the other residue acts as a general acid, protonating the glycosidic oxygen. This direct displacement results in an inversion of the anomeric stereochemistry. mdpi.com

For the degradation of this compound, a licheninase would first cleave the internal β-1,4 bond following the β-1,3 linkage. The resulting oligosaccharides would then be further hydrolyzed to glucose by β-glucosidases. wikipedia.org

In Vitro and Cellular Studies of Glucooligosaccharide Catabolism Pathways

The catabolism of glucooligosaccharides like this compound has been extensively studied in the context of the human gut microbiota. In vitro fermentation studies using mixed cultures of human colonic microflora have shown that such oligosaccharides can be selectively utilized by beneficial bacteria. caister.com

Studies have demonstrated that mixed-linkage glucooligosaccharides can significantly increase the populations of beneficial bacteria such as Bifidobacterium and Lactobacillus within 24 hours of incubation. caister.comnih.gov This selective fermentation suggests these oligosaccharides have prebiotic potential. The utilization pathway in gut bacteria often involves Polysaccharide Utilization Loci (PULs), which are clusters of genes that code for the proteins required to bind, import, and degrade specific glycans. nih.govfrontiersin.org

The process typically begins with the breakdown of the oligosaccharide into smaller units by extracellular or cell-surface-anchored hydrolases. nih.gov These smaller oligosaccharides are then imported into the bacterial cell via specific transporters, such as ATP-binding cassette (ABC) transporters. mdpi.com Once inside the cell, cytoplasmic enzymes, including β-glucosidases and phosphorylases, complete the breakdown to glucose or glucose-1-phosphate. nih.gov This intracellular degradation prevents other microbes from accessing the breakdown products.

The fermentation of these oligosaccharides by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. caister.com These SCFAs are important metabolic products that can be absorbed and utilized by the host and play a role in maintaining gut health. nih.gov

| Study Focus | Model System | Key Findings | Primary Metabolic Products |

|---|---|---|---|

| Selective Fermentation of Gluco-oligosaccharides | In vitro human colonic microflora batch cultures | Significant increase in Bifidobacterium and Lactobacillus populations. caister.com | Acetate, Propionate, Butyrate caister.com |

| Utilization of Mixed-Linkage β-glucans | Pure culture of Blautia producta (a gut Firmicute) | Identified a gene locus for MLG utilization including an endo-glucanase, an ABC transporter, and a glycoside phosphorylase. nih.gov | Glucose, Glucose-1-phosphate nih.gov |

| Metabolism of α-glucooligosaccharides | In vitro fecal fermentation | Stimulated proliferation of Bifidobacteria and Lactobacilli; structure of oligosaccharide influenced SCFA profile. nih.govrsc.org | Acetate, Propionate, Butyrate nih.gov |

Role in Microbial Carbon Utilization and Nutrient Cycling

Oligosaccharides derived from plant cell walls, such as this compound, represent a significant source of carbohydrates for heterotrophic microorganisms. In ecosystems like the soil and the mammalian gut, the ability to degrade these complex carbohydrates is a key factor in microbial survival and community structure.

In the human gut, dietary mixed-linkage β-glucans are a major source of fermentable glucose for the microbiota. nih.gov The degradation of these compounds by specialist bacteria, such as members of the Bacteroidetes and Firmicutes phyla, releases simple sugars that fuel microbial growth. nih.gov This process is a cornerstone of the symbiotic relationship between the host and its gut microbiome; the host provides indigestible polysaccharides, and the microbes break them down, releasing energy for themselves and producing beneficial metabolites like SCFAs for the host. nih.gov

Advanced Research Applications and Future Perspectives on Glc B1 4 Glc B1 4 Glc B1 3 Glc Research

Glycoengineering and Metabolic Engineering for Enhanced Oligosaccharide Production

The availability of pure, structurally defined oligosaccharides like Glc(b1-4)Glc(b1-4)Glc(b1-3)Glc is a prerequisite for detailed functional studies and the development of advanced applications. Glycoengineering and metabolic engineering offer powerful strategies to overcome the limitations of traditional chemical synthesis or extraction from natural sources, which often yield heterogeneous mixtures.

Current research focuses on leveraging enzymatic and microbial systems for the targeted synthesis of β-glucans. The biosynthesis of mixed-linkage β-glucans in organisms like barley and bacteria involves specific glycosyltransferases (GTs) from families such as Cellulose (B213188) Synthase-Like (CSL) F and H. glbrc.org Understanding the mechanisms of these enzymes, which catalyze the formation of both β-1,3 and β-1,4 linkages, is crucial for their application in controlled synthesis. nih.gov

Metabolic engineering of microorganisms, such as Escherichia coli or yeast (Saccharomyces cerevisiae), provides a promising avenue for the large-scale production of specific oligosaccharides. nih.govmdpi.com By introducing and optimizing the expression of relevant glycosyltransferases and pathways for precursor sugar nucleotides (like UDP-glucose), microbial hosts can be programmed to assemble this compound. nih.gov This approach allows for the potential to produce significant quantities of the desired oligosaccharide with high purity. nih.gov

Table 1: Key Enzymes and Systems in the Production of Mixed-Linkage β-Glucans

| Enzyme/System | Source Organism (Example) | Role in Synthesis | Potential for this compound Production |

| CSLF6 | Barley (Hordeum vulgare) | A well-characterized synthase responsible for the production of mixed-linkage β-glucan polymers. glbrc.org | Can be expressed in heterologous systems to produce the parent polymer for subsequent enzymatic breakdown into the target tetrasaccharide. |

| Lichenase | Bacillus subtilis | An endo-β-1,3(4)-glucanase that specifically cleaves β-1,4 linkages following a β-1,3 linkage in mixed-linkage glucans. nih.gov | Essential for the controlled enzymatic hydrolysis of larger β-glucan polymers to release specific oligosaccharide fragments, including the target tetrasaccharide. |

| Engineered E. coli | Laboratory Strains | Can be engineered with glycosyltransferases and precursor pathways to synthesize specific oligosaccharides. nih.gov | A promising platform for the de novo synthesis of this compound, offering high yield and purity. |

| Yeast (S. cerevisiae) | Laboratory Strains | A robust host for heterologous protein expression and metabolic engineering for polysaccharide synthesis. mdpi.com | Can be engineered to produce the target oligosaccharide or the enzymes required for its synthesis. google.com |

Development of Glycan Arrays and Biosensors for High-Throughput Interaction Analysis

Understanding the interactions of this compound with proteins, particularly lectins and antibodies, is fundamental to elucidating its biological roles. Glycan arrays have emerged as a powerful high-throughput technology for screening these interactions. On these arrays, a multitude of different glycan structures, including specific oligosaccharides like this compound, are immobilized on a solid surface. github.io These arrays can then be probed with fluorescently labeled proteins to identify specific binding partners. pugetsound.edu

The inclusion of this compound in glycan-binding datasets, such as those utilized by the glycowork Python package, underscores its recognition as a significant motif for studying glycan-protein interactions. biorxiv.orgnih.govresearchgate.net Such data is critical for identifying lectins that may specifically recognize the unique structural features of this mixed-linkage tetrasaccharide. This information can, in turn, be leveraged to develop novel biosensors. For instance, a lectin with high affinity and specificity for this compound could be integrated into a sensor platform to detect the presence of this oligosaccharide or larger polymers containing this motif in various biological or industrial samples. nih.gov These biosensors could have applications in quality control for food products or in diagnostics.

Table 2: Technologies for High-Throughput Analysis of this compound Interactions

| Technology | Principle | Application for this compound |

| Glycan Arrays | Immobilized glycans are screened for binding to labeled proteins. | Identification of lectins, antibodies, and other proteins that specifically bind to the this compound structure. |

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip. | Quantitative analysis of the binding affinity and kinetics between this compound and its binding partners. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a macromolecule. | Thermodynamic characterization of the interaction between this compound and its receptors. |

Integration of Glycobiology with Systems Biology and Glycoinformatics for Comprehensive Understanding

The complexity of the glycome necessitates the use of computational and systems-level approaches for a holistic understanding of the roles of individual glycans like this compound. Glycoinformatics provides the tools and databases to manage, analyze, and interpret large datasets of glycan structures and their interactions. researchgate.net The presence of this compound in glycan databases, often with a unique identifier, allows for its integration into broader systems biology studies.

For example, by correlating the presence of enzymes capable of generating this specific tetrasaccharide with transcriptomic or proteomic data from different organisms or tissues, researchers can formulate hypotheses about its biological context and function. frontiersin.org Furthermore, glycoinformatics tools can be used to predict potential protein-glycan interactions based on known binding motifs, guiding experimental validation. nih.gov As more data on the binding partners and biological activities of this compound become available, it can be integrated into metabolic and signaling network models to provide a more comprehensive picture of its role in cellular processes.

Design and Synthesis of this compound Derivatives for Advanced Materials Science and Bio-Conjugates

The unique structural features of this compound, with its combination of rigid β-1,4 linkages and a flexible β-1,3 linkage, make it an interesting building block for the development of novel biomaterials. wikipedia.org Chemical modification of this oligosaccharide can be used to create derivatives with tailored properties. For example, the hydroxyl groups of the glucose units can be functionalized to introduce new chemical moieties, enabling the cross-linking of the oligosaccharide into hydrogels or other polymeric materials. uva.es

These materials could have applications in drug delivery, tissue engineering, or as functional food ingredients. The specific structure of the oligosaccharide may impart unique physical properties, such as viscosity and gelation capacity, to these materials. mdpi.com

Furthermore, this compound can be chemically activated and conjugated to other molecules, such as proteins, lipids, or nanoparticles, to create bio-conjugates. mdpi.com These conjugates could be used as probes to study the biological functions of this oligosaccharide, or they could have therapeutic applications. For example, conjugating the oligosaccharide to a carrier protein could enhance its immunogenicity for the development of synthetic carbohydrate vaccines.

Table 3: Potential Applications of this compound Derivatives

| Derivative Type | Modification Strategy | Potential Application |

| Hydrogels | Cross-linking of functionalized oligosaccharides. | Scaffolds for tissue engineering, matrices for controlled drug release. |

| Nanoparticles | Covalent attachment to nanoparticle surfaces. | Targeted delivery of therapeutics, imaging agents. |

| Protein Conjugates | Covalent linkage to carrier proteins. | Development of synthetic vaccines, tools for studying immune responses to glycans. |

| Amphiphilic Derivatives | Attachment of hydrophobic moieties. | Formation of micelles or vesicles for drug encapsulation. |

Q & A

Q. How can the branched structure of Glc(β1-4)Glc(β1-4)Glc(β1-3)Glc be experimentally validated, and what analytical techniques are most reliable for resolving ambiguities in glycosidic linkages?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D HSQC and NOESY) to resolve linkage-specific signals, supported by mass spectrometry (MS) for molecular weight confirmation. For example, β1-4 vs. β1-3 linkages produce distinct anomeric proton shifts in -NMR (δ 4.4–4.6 vs. δ 4.2–4.4) . Chromatographic techniques like HPAEC-PAD can separate isomers, but require reference standards for calibration.

- Data Contradiction : Conflicting reports on β1-3 linkage stability under acidic hydrolysis require validation via controlled degradation studies (e.g., monitoring Glc release via HPAEC-PAD) .

Q. What enzymatic pathways are implicated in the biosynthesis of Glc(β1-4)Glc(β1-4)Glc(β1-3)Glc, and how can in vitro assays distinguish between glycosyltransferase specificity and promiscuity?

- Methodological Answer : Employ recombinant glycosyltransferases (e.g., β1-4-glucosyltransferase from Arabidopsis) in time-course assays with UDP-Glc as a donor. Monitor product formation using MALDI-TOF MS and compare kinetic parameters () for β1-4 vs. β1-3 linkages. Use structural analogs (e.g., C3-modified Glc) to test enzyme promiscuity .

- Advanced Tip : Co-crystallization studies with enzymes and substrates (e.g., X-ray crystallography) can reveal active-site residues critical for linkage specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.